molecular formula C7H5ClN2O2S B1382800 5-Cyano-6-methylpyridine-3-sulfonyl chloride CAS No. 1346534-17-5

5-Cyano-6-methylpyridine-3-sulfonyl chloride

Cat. No. B1382800
CAS RN: 1346534-17-5
M. Wt: 216.65 g/mol
InChI Key: GOTJWEAPYXTIRB-UHFFFAOYSA-N
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Description

5-Cyano-6-methylpyridine-3-sulfonyl chloride is a chemical compound with the CAS Number: 1346534-17-5 . It has a molecular weight of 216.65 and its IUPAC name is 5-cyano-6-methylpyridine-3-sulfonyl chloride .


Molecular Structure Analysis

The InChI code for 5-Cyano-6-methylpyridine-3-sulfonyl chloride is 1S/C7H5ClN2O2S/c1-5-6(3-9)2-7(4-10-5)13(8,11)12/h2,4H,1H3 .


Physical And Chemical Properties Analysis

5-Cyano-6-methylpyridine-3-sulfonyl chloride is a powder . It should be stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

  • Dmitrieva et al. (2009) synthesized 3-Cyanopyridine-2-sulfonyl chlorides through oxidative chlorination. They noted that 3-cyano-4,6-dimethylpyridine-2-sulfonyl chloride tends to eliminate an SO2 molecule at the isolation stage, paving the way for subsequent chemical reactions with amines in aqueous media to obtain N-Substituted sulfonylamides (Dmitrieva, Dyadyuchenko, Strelkov, & Kaigorodova, 2009).
  • Moosavi-Zare et al. (2013) utilized an ionic liquid, 1-sulfopyridinium chloride, as an efficient catalyst for the Knoevenagel–Michael reaction. This reaction pathway is crucial for synthesizing various complex organic compounds (Moosavi‐Zare, Zolfigol, Zarei, Zare, Khakyzadeh, & Hasaninejad, 2013).
  • Zolfigol et al. (2010) demonstrated the use of 3-methyl-1-sulfonic acid imidazolium chloride in the synthesis of N-sulfonyl imines, highlighting its efficiency as a catalyst and solvent, operating at room temperature, which is indicative of its mild reactivity and potential for diverse applications (Zolfigol, Khazaei, Moosavi‐Zare, & Zare, 2010).

Catalysis and Chemical Transformations

  • The compound's role as a catalyst in facilitating nucleophilic additions under specific conditions is underscored by Prokhorov et al. (2008), who observed that 5-aryl-6-cyano-2,2'-bipyridines, typically stable towards various nucleophiles, react readily in the presence of specific catalysts (Prokhorov, Slepukhin, & Kozhevnikov, 2008).
  • Kornienko et al. (2014) investigated the reactivity of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides, which upon reaction and subsequent action of sodium hydride, led to the formation of new heterocyclic systems. This highlights the compound's role in enabling complex chemical transformations (Kornienko, Pil'o, Kozachenko, Prokopenko, Rusanov, & Brovarets, 2014).

Catalytic Regioselectivity and Reaction Optimization

  • Saidi et al. (2011) demonstrated a selective catalytic meta sulfonation of 2-phenylpyridines, using sulfonyl chlorides in the presence of specific ruthenium complexes, offering insights into the regioselectivity of such reactions, which is crucial for precise chemical synthesis (Saidi, Marafie, Ledger, Liu, Mahon, Kociok‐Koehn, Whittlesey, & Frost, 2011).
  • Silaichev et al. (2020) showcased the base-controlled reaction of cyanoacetamidines with sulfonyl azides, offering a route to nonaromatic 4-methylene-1,2,3-triazole-5-imines. The control over reaction pathways is significant for the synthesis of a wide array of organic compounds (Silaichev, Beryozkina, Novikov, Dehaen, & Bakulev, 2020).

Green Chemistry and Sustainable Practices

  • Velpula et al. (2015) highlighted the use of 1-sulfopyridinium chloride as a green, efficient, and recyclable ionic liquid for the synthesis of complex molecules. This aligns with the principles of green chemistry, emphasizing minimal environmental impact and resource efficiency (Velpula, Banothu, Gali, Deshineni, & Bavantula, 2015).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H302 and H314 . Precautionary measures include P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P363, P405, and P501 .

properties

IUPAC Name

5-cyano-6-methylpyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2S/c1-5-6(3-9)2-7(4-10-5)13(8,11)12/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTJWEAPYXTIRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)S(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyano-6-methylpyridine-3-sulfonyl chloride

CAS RN

1346534-17-5
Record name 5-cyano-6-methylpyridine-3-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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